N-Methyl Substitution Reduces Hydrogen Bond Donor Count by 1 Versus Primary Amine Analog—Impacting Permeability and Target Engagement
The target compound (4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine possesses exactly 1 hydrogen bond donor (the secondary amine N–H), compared to 2 hydrogen bond donors for the primary amine analog 4-chloro-5-methoxypyrimidin-2-amine (CAS 4763-36-4) which bears a primary –NH₂ group at the 2-position [1]. This reduction in HBD count is a well-established determinant of passive membrane permeability and CNS penetration potential in drug discovery programs. The primary amine analog also has a lower computed XLogP3 of approximately 0.9 versus ~1.5 for the N-methyl compound, yielding a ΔlogP of approximately +0.6 units that alters both solubility and lipophilicity-driven off-target binding profiles .
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity |
|---|---|
| Target Compound Data | HBD count = 1; XLogP3-AA = 1.5 (PubChem computed); MW = 173.60 |
| Comparator Or Baseline | 4-Chloro-5-methoxypyrimidin-2-amine (CAS 4763-36-4): HBD count = 2; estimated XLogP3 ≈ 0.9; MW = 159.57. N-Ethyl analog (CAS 1353973-65-5): XLogP3 estimated ≈ 1.8; MW = 187.63 |
| Quantified Difference | ΔHBD = −1 vs. primary amine; ΔXLogP3 ≈ +0.6 vs. primary amine; ΔMW = +14.03 vs. primary amine. Relative to N-ethyl analog: ΔMW = −14.03, ΔXLogP3 ≈ −0.3 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release; XLogP3 3.0) |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration or oral bioavailability, the single HBD of the N-methyl compound offers a measurable advantage over the primary amine analog, which may be excluded from lead series by HBD count filters (common cutoff: HBD ≤ 1 for CNS candidates).
- [1] PubChem. (2024). Compound Summary for CID 66569536: (4-Chloro-5-methoxy-pyrimidin-2-yl)-methyl-amine. Computed Properties: HBD Count = 1, XLogP3-AA = 1.5. View Source
